

A Comprehensive Guide to the IUPAC Nomenclature of Substituted Dihydrofuranones

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Compound of Interest

Compound Name: (s)-5-(Hydroxymethyl)dihydrofuran-2(3h)-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature for substituted dihydrofuranones. A systematic and unambiguous naming convention is paramount for clear communication in research, particularly within the realms of medicinal chemistry and drug development, where the precise structure of a molecule is directly linked to its biological activity. This document outlines the core principles, rules for numbering, substituent prioritization, and stereochemical designation, supplemented with clear examples and visual aids to facilitate understanding.

Introduction to Dihydrofuranones

Dihydrofuranones are five-membered heterocyclic compounds containing an oxygen atom and a ketone group within the ring. They are isomers of furanones and are characterized by the presence of one double bond in the ring, rendering two carbon atoms saturated. These scaffolds are prevalent in a vast array of natural products and synthetic molecules of pharmaceutical interest, exhibiting diverse biological activities. Accurate nomenclature is therefore essential for database searching, publication, and regulatory submissions. The two main isomers of the dihydrofuranone core are 2,3-dihydrofuran-2-one and 2,5-dihydrofuran-2-one.

Core Principles of IUPAC Nomenclature

The systematic naming of substituted dihydrofuranones follows the established rules of IUPAC nomenclature for heterocyclic compounds. The name is constructed by identifying the parent hydride, indicating the degree of unsaturation, and then specifying the substituents and their positions.

The Parent Hydride: Furanone

The parent unsaturated five-membered ring containing one oxygen atom is furan. The presence of a ketone group is indicated by the suffix "-one". Thus, the parent structure is termed furanone. For dihydrofuranones, the position of the saturated carbon atoms is indicated by the prefix "dihydro-".

Numbering the Dihydrofuranone Ring

The numbering of the dihydrofuranone ring is a critical first step and follows a strict set of priorities:

- **Heteroatom Priority:** The oxygen atom (oxa) is assigned the lowest possible locant, which is position 1.^{[1][2]}
- **Principal Functional Group Priority:** The carbonyl group (ketone) is the principal functional group and is given the next lowest possible locant.^{[3][4][5]}
- **Direction of Numbering:** The ring is numbered to give the substituents the lowest possible locants.

Following these rules, the two common dihydrofuranone isomers are named as follows:

- **Furan-2(3H)-one (or Dihydrofuran-2(3H)-one):** The double bond is between C4 and C5. This is also commonly referred to as γ -butyrolactone.
- **Furan-2(5H)-one (or Dihydrofuran-2(5H)-one):** The double bond is between C3 and C4.^[6]

The indicated hydrogen (H) specifies the position of the saturated carbon atom that is not part of the double bond. For clarity and to avoid ambiguity, the "dihydro-" prefix is often used. For example, 2,3-dihydrofuran-2-one and 2,5-dihydrofuran-2-one.

Naming Substituted Dihydrofuranones

Once the parent dihydrofuranone is correctly identified and numbered, the substituents are named and their positions indicated.

Order of Precedence of Functional Groups

When a dihydrofuranone ring is substituted with other functional groups, the carbonyl group of the lactone generally takes precedence in determining the parent name.^{[3][4][5][7]} Other functional groups are typically treated as substituents and are indicated by prefixes. The priority of functional groups generally follows the order: Carboxylic acids > Esters > Amides > Nitriles > Aldehydes > Ketones > Alcohols > Amines, etc.^{[3][4][5][7]}

Alphabetical Order of Substituents

Substituents are listed in alphabetical order, ignoring prefixes such as "di-", "tri-", "sec-", and "tert-".^[8] The position of each substituent is indicated by a number preceding its name.

Example: A methyl group at position 3 and a chloro group at position 4 of a 2,5-dihydrofuran-2-one ring would be named: 4-chloro-3-methyl-2,5-dihydrofuran-2-one.

Stereochemistry

The stereochemical configuration of chiral centers and the geometry of double bonds must be specified in the IUPAC name.

Chiral Centers: The Cahn-Ingold-Prelog (CIP) System

The absolute configuration of a stereocenter is designated as either (R) (from the Latin rectus, right) or (S) (from the Latin sinister, left) using the Cahn-Ingold-Prelog (CIP) priority rules.^{[9][10]} The stereodescriptor, along with its locant, is placed in parentheses at the beginning of the name.

Example: (3S)-3-methyl-2,5-dihydrofuran-2-one.

If multiple stereocenters are present, each is assigned a descriptor and locant, for example: (3R,4S)-.^{[11][12]}

Geometric Isomerism: E/Z Notation

For substituents on a double bond within the ring or on a side chain, the geometric configuration is specified using the E/Z notation. The descriptor (E) (from the German entgegen, opposite) or (Z) (from the German zusammen, together) is determined by the CIP priority of the substituents on each carbon of the double bond.^[9] This descriptor, with its locant, is also placed in parentheses at the beginning of the name.

Summary of Nomenclature Rules

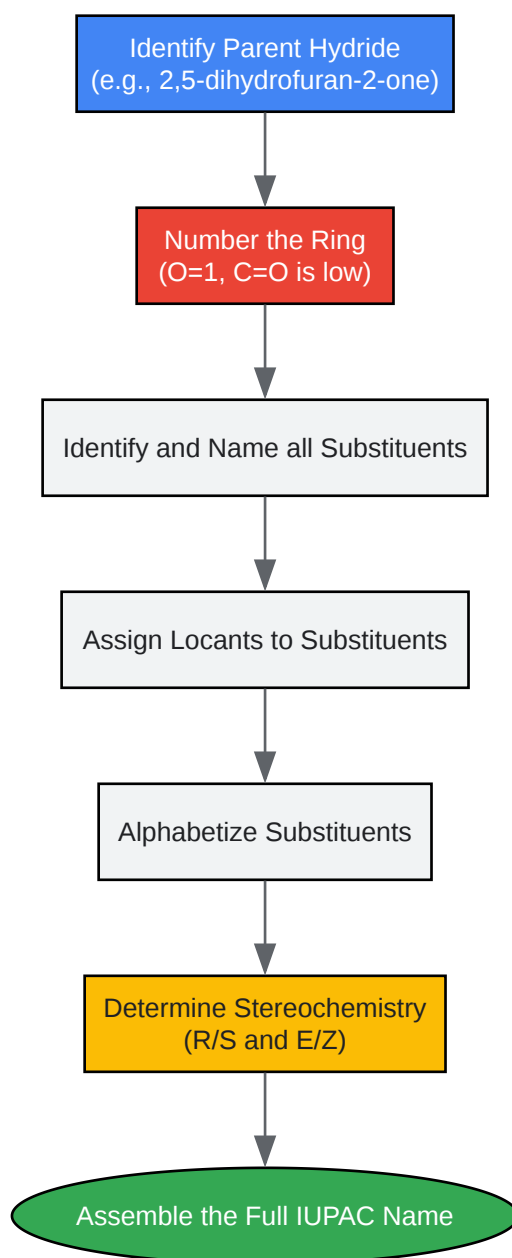
The following table summarizes the key steps and rules for the IUPAC nomenclature of substituted dihydrofuranones.

Rule	Description	Example
1. Identify Parent	The parent is a dihydrofuranone. Specify the isomer (e.g., 2,3-dihydro or 2,5-dihydro).	2,5-dihydrofuran-2-one
2. Number the Ring	Start with the oxygen as position 1, and number towards the carbonyl group to give it the lowest possible locant.	See Diagram 1
3. Identify & Name Substituents	Name all substituent groups attached to the ring.	-CH ₃ : methyl, -OH: hydroxy, -Br: bromo
4. Assign Locants	Assign the lowest possible number to each substituent based on the ring numbering.	5-bromo-4-hydroxy-3-methyl...
5. Alphabetize Substituents	List the substituents in alphabetical order.	bromo, hydroxy, methyl
6. Specify Stereochemistry	Use (R)/(S) for chiral centers and (E)/(Z) for double bonds. Place at the beginning of the name.	(3S,4R,5E)-...
7. Assemble the Full Name	Combine all parts: (Stereochemistry)-Substituents-Parent.	(3S,4R)-5-bromo-4-hydroxy-3-methyl-2,5-dihydrofuran-2-one

Visualizing Nomenclature Principles

The following diagrams, generated using the DOT language, illustrate the core concepts of numbering and the logical workflow for naming a complex substituted dihydrofuranone.

Diagram 1. IUPAC Numbering of Dihydrofuranone Isomers.



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Diagram 2. Workflow for Naming Substituted Dihydrofuranones.

Experimental Protocols

This guide focuses on the theoretical principles of IUPAC nomenclature. Experimental determination of the structure and stereochemistry of novel substituted dihydrofuranones, which is a prerequisite for correct naming, involves a suite of analytical techniques. Detailed protocols for these techniques are beyond the scope of this document but typically include:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (^1H , ^{13}C) and 2D (COSY, HSQC, HMBC, NOESY) experiments to elucidate the connectivity and relative stereochemistry of the molecule.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) to determine the elemental composition.
- X-ray Crystallography: Provides unambiguous determination of the absolute stereochemistry of crystalline compounds.
- Chiral Chromatography: To separate enantiomers and determine enantiomeric excess.

Researchers should consult standard texts and specialized literature for detailed experimental methodologies.

Conclusion

A rigorous and systematic approach to the nomenclature of substituted dihydrofuranones is indispensable for the accurate dissemination of chemical information. By adhering to the IUPAC guidelines outlined in this guide, researchers, scientists, and drug development professionals can ensure that the names of these important heterocyclic compounds are both unambiguous and universally understood. The principles of identifying the parent hydride, correctly numbering the ring, prioritizing and alphabetizing substituents, and clearly designating stereochemistry form the foundation of this systematic approach.

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